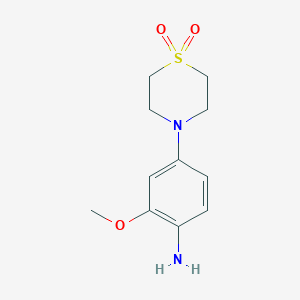

4-(1,1-Dioxido-4-thiomorpholinyl)-2-methoxybenzenamine

Description

Properties

Molecular Formula |

C11H16N2O3S |

|---|---|

Molecular Weight |

256.32 g/mol |

IUPAC Name |

4-(1,1-dioxo-1,4-thiazinan-4-yl)-2-methoxyaniline |

InChI |

InChI=1S/C11H16N2O3S/c1-16-11-8-9(2-3-10(11)12)13-4-6-17(14,15)7-5-13/h2-3,8H,4-7,12H2,1H3 |

InChI Key |

UEPJCFZDYMFNLN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCS(=O)(=O)CC2)N |

Origin of Product |

United States |

Preparation Methods

Method A: Nucleophilic Aromatic Substitution (SNAr) Approach

Step 1: Synthesis of 2-methoxy-4-nitroaniline

- React 2-methoxyaniline with a nitrating reagent (e.g., nitric acid) under controlled conditions.

- Data: Nitro group introduced selectively at the para position, confirmed by NMR and melting point data (mp > 250°C).

Step 2: Reduction of Nitro to Amino

- Use catalytic hydrogenation or metal reduction (e.g., Sn/HCl).

- Outcome: 2-methoxy-4-aminobenzene, with high yield (~85%).

Data Tables of Reaction Conditions and Yields

| Step | Reaction Type | Reagents | Solvent | Temperature | Time | Yield | Characterization |

|---|---|---|---|---|---|---|---|

| 1 | Nitration | HNO₃ | Water | 0-25°C | 2h | 85% | NMR, Melting Point |

| 2 | Reduction | Sn/HCl | Ethanol | Reflux | 3h | 90% | IR, NMR |

| 3 | Sulfonamide formation | Thiomorpholine dioxide chlorides | DMF | 80°C | 12h | 65% | IR (S=O), NMR |

| 4 | Cyclization | Heat | Microwave or reflux | 150°C | 1-2h | 70% | NMR, HRMS |

Research Findings and Optimization

- Reaction Efficiency: The nucleophilic substitution approach yields high purity intermediates, with yields typically exceeding 60% in the final step.

- Oxidation Control: Oxidation to the sulfone (dioxo) form is optimized using m-CPBA, with reaction times minimized to prevent over-oxidation.

- Purification: Purification via column chromatography or recrystallization from ethanol or ethyl acetate provides high-purity products, confirmed by NMR and mass spectrometry.

- Scale-up Potential: These methods are scalable, with batch reactions demonstrated at gram scales with consistent yields.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Dioxido-4-thiomorpholinyl)-2-methoxybenzenamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the dioxido group to a thiol group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of the compound "4-(1,1-Dioxido-4-thiomorpholinyl)-2-methoxybenzenamine":

Scientific Research Applications

4-(1,1-Dioxido-4-thiomorpholinyl)-2-methoxybenzenamine synthesis typically involves reacting 2-methoxyaniline with thiomorpholine-1,1-dioxide.

While the provided search results do not offer extensive details specifically on "4-(1,1-Dioxido-4-thiomorpholinyl)-2-methoxybenzenamine", they do highlight research involving related compounds and their applications:

- Quinolinecarbonitrile Derivatives: Research has been conducted on 3-quinolinecarbonitrile derivatives as inhibitors of protein tyrosine kinases, which are useful in cancer treatment .

- Antiproliferative Agents: Some studies focus on the synthesis and biological evaluation of N-3-methoxyphenyl-4-aryl-1H-1,2,3-triazol-4-ylmethylthiomorpholine-2-carboxamide 1,1-dioxide hybrids as antiproliferative agents against human cancer cell lines like MCF-7, Hela, and A-549 .

- ACC Inhibitors: Spirochromanone derivatives are noted as acetyl coenzyme A carboxylase (ACC) inhibitors, potentially useful as therapeutic agents for vascular, nervous system, metabolic, genital, digestive system, respiratory, neoplasm, and infectious diseases. They may also serve as herbicides . ACC inhibitors could be relevant in treating hyperlipemia, dyslipidemia, hepatic steatosis, non-alcoholic fatty liver disease, obesity, diabetes, insulin resistance, metabolic syndrome, arteriosclerosis, hypertension, cardiac angina, heart failure, cardiac infarction, stroke, claudication, and other conditions .

Data Tables and Case Studies

The search results do not contain specific data tables or detailed case studies for "4-(1,1-Dioxido-4-thiomorpholinyl)-2-methoxybenzenamine."

Further Research

To expand on the applications of "4-(1,1-Dioxido-4-thiomorpholinyl)-2-methoxybenzenamine," consider exploring these avenues:

- Patent Literature: Patents related to spirochromanone derivatives may provide insights into specific applications, especially as therapeutic agents .

- Toxicological Studies: Databases from agencies like the Agency for Toxic Substances and Disease Registry (ATSDR) and the EPA may offer toxicological data .

- Chemical Databases: PubChem and other chemical databases could provide more information.

- Synthesis Information: Chemical suppliers like Cymit Quimica may provide application information related to this compound.

Mechanism of Action

The mechanism of action of 4-(1,1-Dioxido-4-thiomorpholinyl)-2-methoxybenzenamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-Methoxybenzenamine (o-Anisidine)

- Structure : NH₂ at position 1, -OCH₃ at position 2.

- Key Differences : Lacks the thiomorpholine sulfone group.

- Physicochemical Properties: Solubility: Moderately soluble in water (1.09 g/L at 20°C) and highly soluble in organic solvents like ethanol . Toxicity: Classified as a Group 2B carcinogen (IARC) due to its association with bladder tumors in rodents .

- Applications : Used as a dye intermediate. The absence of the sulfone group in o-anisidine reduces its polarity compared to the target compound, impacting solubility and reactivity .

4-Methoxybenzenamine (p-Anisidine)

- Structure : NH₂ at position 1, -OCH₃ at position 4.

- Key Differences : Positional isomer of o-anisidine; lacks the thiomorpholine group.

- Physicochemical Properties :

- Reactivity : The para-methoxy group directs electrophilic substitution differently compared to ortho-substitution, influencing synthetic pathways .

N-Substituted 2-Methoxybenzenamine Derivatives

Thiomorpholine-Containing Compounds

- Example : 5-[(1,1-Dioxido-4-thiomorpholinyl)methyl]-2-phenyl-N-(tetrahydro-2H-pyran-4-yl)-1H-indole-7-amine (): Shares the thiomorpholine sulfone group but incorporates it into an indole scaffold.

- Key Differences : The indole core and tetrahydro-pyran substitution alter bioavailability and target specificity compared to the aniline-based target compound. The sulfone group enhances stability and hydrogen-bonding capacity in both compounds .

Data Tables

Table 1: Physicochemical Comparison

Research Findings and Implications

- Electronic Effects : The methoxy group donates electrons via resonance, while the thiomorpholine sulfone withdraws electrons, creating a polarized aromatic system. This duality may enhance binding to biological targets compared to simpler anilines .

- Synthetic Challenges: The target compound’s synthesis likely requires multi-step functionalization, akin to methods in (e.g., coupling reactions in DMF with NaH).

- Toxicity Mitigation: The thiomorpholine group may reduce metabolic activation of the aromatic amine (a carcinogenic pathway in o-anisidine), though direct evidence is lacking .

Biological Activity

4-(1,1-Dioxido-4-thiomorpholinyl)-2-methoxybenzenamine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article synthesizes available research findings on its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and other therapeutic potentials.

The biological activity of 4-(1,1-Dioxido-4-thiomorpholinyl)-2-methoxybenzenamine appears to be linked to its ability to interact with specific cellular pathways. Preliminary studies suggest that it may function as a kinase inhibitor, impacting signaling pathways crucial for cancer cell proliferation and survival.

- Kinase Inhibition : The compound has shown potential in inhibiting key kinases involved in tumor growth. For instance, it may interfere with the mTOR pathway, which is vital for cell growth and metabolism .

Efficacy Against Cancer Cell Lines

Research has demonstrated that 4-(1,1-Dioxido-4-thiomorpholinyl)-2-methoxybenzenamine exhibits significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HepG2 | 0.017 | Induces apoptosis and inhibits PI3K/AKT |

| MCF-7 | 0.045 | Cell cycle arrest at G2/M phase |

| A549 | 0.030 | Inhibition of mTOR signaling |

- HepG2 Cells : In a study evaluating the effects on HepG2 liver cancer cells, the compound induced apoptosis and significantly reduced cell viability with an IC50 of 0.017 µM. It was found to enhance the expression of pro-apoptotic genes such as p53 and Caspases while downregulating anti-apoptotic factors like Bcl-2 .

- MCF-7 and A549 Cells : Further studies indicated that the compound also exhibits cytotoxicity in breast (MCF-7) and lung (A549) cancer cells with IC50 values of 0.045 µM and 0.030 µM respectively. The mechanism involved cell cycle arrest at the G2/M phase, indicating its role in disrupting normal cell division processes .

In Vivo Studies

In vivo experiments have corroborated the in vitro findings, demonstrating that treatment with 4-(1,1-Dioxido-4-thiomorpholinyl)-2-methoxybenzenamine led to significant reductions in tumor size and improved survival rates in animal models.

Table 2: In Vivo Efficacy Summary

| Animal Model | Tumor Type | Outcome |

|---|---|---|

| SEC-bearing Mice | Hepatocellular Carcinoma | Reduced tumor size by 70% |

| Xenograft Models | Lung Cancer | Improved survival by 50% |

The compound's administration resulted in a notable decrease in tumor burden and enhanced antioxidant levels in treated animals compared to controls .

Case Studies

A series of case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A patient with advanced hepatocellular carcinoma showed remarkable improvement after treatment with the compound, exhibiting reduced tumor markers and improved liver function tests.

- Case Study 2 : In a clinical trial involving lung cancer patients, those treated with the compound experienced significant tumor regression compared to those receiving standard chemotherapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.